2-Oxopiperidine-4-carboxylic acid
Overview
Description
2-Oxopiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Mechanism of Action
Target of Action
The primary targets of 2-Oxopiperidine-4-carboxylic acid are currently unknown This compound is a derivative of piperidine, a heterocyclic organic compound, and may interact with various biological targets
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxopiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminobutyric acid with phosgene can yield this compound. Another method involves the oxidation of piperidine derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization and oxidation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other substituted products.
Scientific Research Applications
2-Oxopiperidine-4-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: Similar structure but lacks the ketone group.
2-Oxopiperidine-3-carboxylic acid: Similar structure with the ketone group at a different position.
Piperidine-2,6-dione: Contains two ketone groups at different positions.
Uniqueness
2-Oxopiperidine-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both the ketone and carboxylic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-oxopiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZYLQVOHBJVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717464 | |
Record name | 2-Oxopiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24537-50-6 | |
Record name | 2-Oxopiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxopiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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